4-Methyl-5-phenyl-1,2,3,6-tetrahydropyridinehydrochloride
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Overview
Description
4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride is a piperidine derivative known for its neurotoxic properties. It is widely used in neurological research, particularly in the study of Parkinson’s disease. This compound is metabolized into a toxic cation that causes dopaminergic neuronal damage, making it a valuable tool for creating animal models of Parkinsonism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine.
Methylation: The compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the methylated product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the methylation and hydrochloride formation.
Purification: The product is purified through recrystallization to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form 1-methyl-4-phenylpyridinium (MPP+), a highly toxic cation.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts like palladium on carbon
Major Products
Oxidation: The major product is 1-methyl-4-phenylpyridinium (MPP+).
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride is extensively used in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: The compound is used to study the effects of neurotoxins on cellular processes.
Medicine: It is crucial in creating animal models for Parkinson’s disease, aiding in the development of potential treatments.
Industry: The compound is used in the production of various pharmaceuticals and research chemicals
Mechanism of Action
The compound exerts its effects through the following mechanism:
Metabolism: It is metabolized by monoamine oxidase B (MAO-B) in the brain to produce 1-methyl-4-phenylpyridinium (MPP+).
Neuronal Damage: MPP+ interferes with mitochondrial function, leading to the production of free radicals and oxidative stress, which ultimately causes dopaminergic neuronal damage
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A closely related compound with similar neurotoxic properties.
6-hydroxydopamine: Another neurotoxin used in Parkinson’s disease research.
Rotenone: A naturally occurring compound that also induces Parkinson-like symptoms
Uniqueness
4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific metabolic pathway leading to the formation of MPP+, which selectively targets dopaminergic neurons. This specificity makes it an invaluable tool in Parkinson’s disease research .
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11;/h2-6,13H,7-9H2,1H3;1H |
InChI Key |
RAASZNZFYZJGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CNCC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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